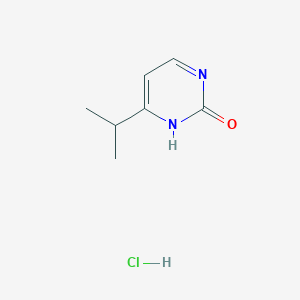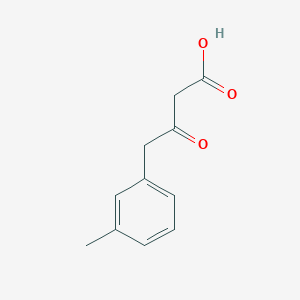![molecular formula C12H15Cl2N3 B3113880 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl CAS No. 1986429-23-5](/img/structure/B3113880.png)
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
概要
説明
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fused imidazo-pyrazine ring system
作用機序
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl typically involves multiple steps. One common method includes the following steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine: The base compound without the dihydrochloride salt form.
Pyrrolo[1,2-a]pyrazines: Compounds with a similar fused ring system but different substituents.
Imidazo[1,2-a]pyrazines: Compounds with variations in the fused ring system and substituents.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is unique due to its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;;/h1-5,8,13H,6-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARXCYIAFTXWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
![N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3113834.png)

![4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid](/img/structure/B3113846.png)

![1-Azaspiro[3.3]heptane hydrochloride](/img/structure/B3113873.png)







![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)
